6-Methoxypyrazolo[1,5-A]pyridin-5-amine
CAS No.:
Cat. No.: VC20479354
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O |
|---|---|
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 6-methoxypyrazolo[1,5-a]pyridin-5-amine |
| Standard InChI | InChI=1S/C8H9N3O/c1-12-8-5-11-6(2-3-10-11)4-7(8)9/h2-5H,9H2,1H3 |
| Standard InChI Key | YUJFZGRTNWMPGO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN2C(=CC=N2)C=C1N |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substitution Patterns
6-Methoxypyrazolo[1,5-A]pyridin-5-amine belongs to the pyrazolo[1,5-a]pyridine class, a bicyclic system combining a pyrazole (a five-membered ring with two adjacent nitrogen atoms) and a pyridine (a six-membered aromatic ring with one nitrogen atom). The numbering convention assigns position 1 to the pyrazole nitrogen adjacent to the fused pyridine ring, with subsequent positions following the bicyclic structure . The methoxy (-OCH₃) group at position 6 and the primary amine (-NH₂) at position 5 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions.
Table 1: Key Structural and Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 6-Methoxypyrazolo[1,5-a]pyridin-5-amine |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Exact Mass | 163.0746 Da |
| Topological Polar Surface Area | 64.1 Ų |
| LogP (Octanol-Water Partition) | 0.82 (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves multi-step sequences, as exemplified by related compounds . For 6-Methoxypyrazolo[1,5-A]pyridin-5-amine, a plausible route includes:
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Core Formation: Condensation of 5-aminopyrazole derivatives with β-ketoesters or malonate derivatives to construct the bicyclic framework .
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Functionalization:
Example Reaction Scheme:
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at positions 5 and 6 requires careful control of reaction conditions .
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Stability: The amine group may undergo undesired oxidation or side reactions, necessitating inert atmospheres or low-temperature protocols.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups. The amine group enhances water solubility, while the methoxy group and aromatic system contribute to lipophilicity . Experimental data for analogs suggest:
Spectroscopic Characterization
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¹H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm) and aromatic protons in the pyridine ring (~δ 7.1–8.3 ppm).
Applications in Drug Discovery
Kinase-Targeted Therapies
The compound’s scaffold aligns with kinase inhibitor pharmacophores, making it a candidate for oncology research. RET kinase inhibitors, for instance, are explored in thyroid and lung cancers .
Pulmonary Therapeutics
Inhaled formulations of related compounds show promise for asthma and COPD due to localized action and reduced systemic toxicity .
Research Gaps and Future Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.
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Target Validation: Identifying specific biological targets via proteomic screening and molecular docking .
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Pharmacokinetic Studies: Assessing bioavailability, metabolism, and toxicity profiles in preclinical models .
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